2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE
Overview
Description
“N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a methylsulfonyl group (a sulfur atom bonded to two oxygen atoms and one methyl group), and a phenylglycinamide group (a phenyl group attached to a glycine derivative). The presence of the chlorobenzyl group suggests that the compound might have been synthesized using a chlorobenzyl halide .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chlorobenzyl group, the introduction of the methylsulfonyl group, and the attachment of the phenylglycinamide group. The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the benzyl and phenyl groups suggests that the compound might have a planar structure due to the sp2 hybridization of these groups. The chlorobenzyl group might also introduce some steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chlorobenzyl group is likely to be reactive, particularly in nucleophilic substitution reactions . The amide group in the phenylglycinamide portion could participate in hydrolysis reactions under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorobenzyl and phenyl groups suggests that the compound might be relatively nonpolar and therefore soluble in nonpolar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-23(21,22)19(11-13-7-9-14(17)10-8-13)12-16(20)18-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDJZBVGNKBRNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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